molecular formula C15H19ClO4 B14625398 4-(Chlorocarbonyl)phenyl heptyl carbonate CAS No. 57403-56-2

4-(Chlorocarbonyl)phenyl heptyl carbonate

Cat. No.: B14625398
CAS No.: 57403-56-2
M. Wt: 298.76 g/mol
InChI Key: RLHGMICKLPTWIX-UHFFFAOYSA-N
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Description

4-(Chlorocarbonyl)phenyl heptyl carbonate is an organic compound characterized by the presence of a chlorocarbonyl group attached to a phenyl ring, which is further connected to a heptyl carbonate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chlorocarbonyl)phenyl heptyl carbonate typically involves the reaction of 4-(Chlorocarbonyl)phenol with heptyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. Common solvents used in this reaction include dichloromethane or tetrahydrofuran, and a base such as pyridine or triethylamine is often added to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(Chlorocarbonyl)phenyl heptyl carbonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorocarbonyl group can be replaced by nucleophiles such as amines or alcohols.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 4-(Chlorocarbonyl)phenol and heptyl alcohol.

    Esterification: The phenyl group can participate in esterification reactions with carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) or alcohols (e.g., methanol) under basic conditions.

    Hydrolysis: Acidic or basic aqueous solutions.

    Esterification: Carboxylic acids in the presence of acid catalysts like sulfuric acid.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenyl heptyl carbonates.

    Hydrolysis: Formation of 4-(Chlorocarbonyl)phenol and heptyl alcohol.

    Esterification: Formation of esters with various carboxylic acids.

Scientific Research Applications

4-(Chlorocarbonyl)phenyl heptyl carbonate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Potential use in the development of novel polymers and coatings.

    Pharmaceuticals: Investigated for its potential as a building block in drug synthesis.

    Biological Studies: Studied for its interactions with biological molecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 4-(Chlorocarbonyl)phenyl heptyl carbonate involves its reactivity towards nucleophiles. The chlorocarbonyl group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various synthetic applications to form new carbon-nitrogen or carbon-oxygen bonds.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chlorocarbonyl)phenyl acetate
  • 4-(Chlorocarbonyl)phenyl butyl carbonate
  • 4-(Chlorocarbonyl)phenyl hexyl carbonate

Uniqueness

4-(Chlorocarbonyl)phenyl heptyl carbonate is unique due to its specific heptyl carbonate chain, which imparts distinct physical and chemical properties compared to its shorter or longer chain analogs

Properties

CAS No.

57403-56-2

Molecular Formula

C15H19ClO4

Molecular Weight

298.76 g/mol

IUPAC Name

(4-carbonochloridoylphenyl) heptyl carbonate

InChI

InChI=1S/C15H19ClO4/c1-2-3-4-5-6-11-19-15(18)20-13-9-7-12(8-10-13)14(16)17/h7-10H,2-6,11H2,1H3

InChI Key

RLHGMICKLPTWIX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)OC1=CC=C(C=C1)C(=O)Cl

Origin of Product

United States

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